molecular formula C9H10ClNO2 B1630135 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide CAS No. 189940-09-8

2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide

Cat. No.: B1630135
CAS No.: 189940-09-8
M. Wt: 199.63 g/mol
InChI Key: ZAEGYMSJKPJYAV-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is an organic compound with the molecular formula C9H10ClNO2 It is characterized by the presence of a chloro group, a phenyl ring, and a hydroxymethyl group attached to an acetamide moiety

Mechanism of Action

Mode of Action

It is a N-hydroxymethyl derivative of chloroacetamide, and it has been reported to be a formaldehyde releaser

Pharmacokinetics

It is reported to be very soluble in water , which could influence its absorption and distribution in the body.

Action Environment

Its solubility in water suggests that it could be influenced by the hydration status of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide typically involves the reaction of 2-chloroacetamide with 2-(hydroxymethyl)aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: 2-chloroacetamide and 2-(hydroxymethyl)aniline.

    Reaction Conditions: The reaction is conducted in an aqueous or organic solvent, often at elevated temperatures to increase the reaction rate.

    Product Isolation: The product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-(2-(hydroxymethyl)phenyl)acetamide.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: 2-chloro-N-(2-(carboxymethyl)phenyl)acetamide.

    Reduction: N-(2-(hydroxymethyl)phenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-phenylacetamide: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

    N-(2-(hydroxymethyl)phenyl)acetamide:

Uniqueness

2-chloro-N-(2-(hydroxymethyl)phenyl)acetamide is unique due to the presence of both a chloro group and a hydroxymethyl group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

This compound’s dual functional groups make it a valuable intermediate in organic synthesis and a subject of interest in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[2-(hydroxymethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-5-9(13)11-8-4-2-1-3-7(8)6-12/h1-4,12H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAEGYMSJKPJYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626656
Record name 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189940-09-8
Record name 2-Chloro-N-[2-(hydroxymethyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To chloroacetyl chloride (3.0 mL, 37.7 mmol) in dry DCM (100 mL) was added 2-aminobenzyl alcohol (4.3 g, 34.9 mmol) followed by addition of diisopropylethylamine (13.0 mL, 78.6 mmol). The mixture was stirred at ambient temperature for 2 hrs. The mixture was quenched with saturated sodium bicarbonate. The organic layer was separated and washed with sat NaHCO3 (50 mL) and water (50 mL×2). The resulting solution was dried over MgSO4 and evaporated to afford 2-chloro-N-(2-hydroxymethyl-phenyl)acetamide as a brown oil in quantitative yield (7.0 g). MS: 182.0 (M−H2O)+; tR=1.46 min (method 1).
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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